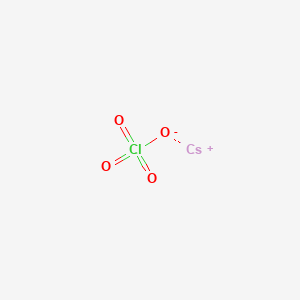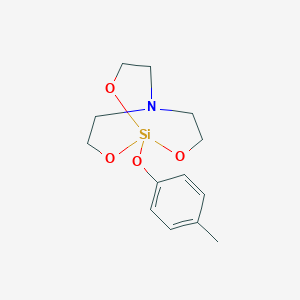
1,3-Dibromo-2,4,6-trinitrobenzene
Descripción general
Descripción
1,3-Dibromo-2,4,6-trinitrobenzene is a chemical compound known for its unique structural properties and applications in various fields. It is a two-dimensional charge transfer hyperpolarizable chromophore, which means it has the ability to transfer charge across its structure, making it useful in various optical and electronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4,6-trinitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route involves the following steps:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron bromide to form 1,3-dibromobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
1,3-Dibromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2,4,6-trinitrobenzene has several scientific research applications:
Optical Materials: Due to its hyperpolarizable nature, it is used in the development of nonlinear optical materials for applications in photonics and telecommunications.
Electronic Devices: The compound’s charge transfer properties make it useful in the fabrication of electronic devices such as organic semiconductors and sensors.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2,4,6-trinitrobenzene involves its ability to undergo charge transfer interactions. The presence of electron-withdrawing nitro groups and electron-donating bromine atoms creates a dipole moment, facilitating charge transfer across the molecule. This property is exploited in various applications, particularly in the development of optical and electronic materials .
Comparación Con Compuestos Similares
1,3-Dibromo-2,4,6-trinitrobenzene can be compared with other similar compounds such as:
1,3,5-Triamino-2,4,6-trinitrobenzene: Known for its stability and use in energetic materials.
Hexanitrobenzene: Another highly energetic compound with different applications in explosives and propellants
The uniqueness of this compound lies in its combination of bromine and nitro groups, which imparts distinct charge transfer properties not commonly found in other similar compounds.
Propiedades
IUPAC Name |
2,4-dibromo-1,3,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRTSHMOCVSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407735 | |
| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13506-78-0 | |
| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Dibromo-2,4,6-trinitrobenzene significant in materials science?
A: this compound exhibits interesting optical properties due to its structure. This compound crystallizes in a non-centrosymmetric pattern with perfect polar alignment of its molecules []. This unique arrangement is highly desirable for non-linear optical applications, as it results in a strong Second Harmonic Generation (SHG) signal at 1.06 microns []. This property makes this compound a potential candidate for use in optical devices and materials.
Q2: How is this compound synthesized?
A: A one-step synthesis method using readily available materials was developed to produce this compound. This method involves reacting meta-dibromobenzene with potassium nitrate in 30% oleum at elevated temperatures (125-130°C) for several hours []. This approach offers a simpler and more efficient alternative to previous multi-step synthesis routes.
Q3: Are there any byproducts formed during the synthesis of this compound, and how are they separated?
A: Yes, a significant byproduct formed during the synthesis is 1,2,3-tribromo-4,6-dinitrobenzene []. This byproduct can be separated from the desired this compound using chromatographic techniques [].
Q4: What are the applications of this compound in chemical synthesis?
A: this compound serves as a valuable precursor in the synthesis of other important compounds. For instance, it can be used to synthesize 2,2',2'',4,4',4'',6,6',6''-nonanitroterphenyl (NONA), a heat-resistant explosive []. This synthesis also yields 2,2',4,4',6,6'-hexanitrobiphenyl (HNB) as a secondary product. Thin-layer chromatography and fractional crystallization techniques are employed to effectively separate and purify these compounds [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















